molecular formula C8H14N4 B13519453 1-(1-Methyl-1h-imidazol-2-yl)pyrrolidin-3-amine

1-(1-Methyl-1h-imidazol-2-yl)pyrrolidin-3-amine

Cat. No.: B13519453
M. Wt: 166.22 g/mol
InChI Key: XWLOZVSEQFNLKV-UHFFFAOYSA-N
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Description

imidazole , belongs to the class of five-membered heterocyclic compounds. It consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Its unique properties make it an essential building block for drug development .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to imidazole synthesis. One common method involves the reaction of glyoxal and ammonia, which was the first reported synthesis. Additionally, imidazole can be prepared through cyclization of α,β-unsaturated aldehydes or ketones with ammonia. Other approaches include the Debus-Radziszewski reaction and the Delepine reaction .

Industrial Production:: Imidazole is industrially produced through the Debus-Radziszewski reaction, which involves the condensation of glyoxal with ammonia. This method yields high-quality imidazole for various applications .

Chemical Reactions Analysis

Imidazole undergoes diverse chemical reactions:

    Oxidation: Imidazole can be oxidized to imidazole-2-carboxylic acid.

    Reduction: Reduction of imidazole leads to 1,2-dihydroimidazole.

    Substitution: Imidazole derivatives can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and various metal catalysts are used in these reactions.

    Major Products: The products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Imidazole finds applications in:

    Chemistry: As a versatile building block for drug synthesis.

    Biology: In the study of enzyme active sites due to its coordination properties.

    Medicine: Imidazole-containing drugs include antifungal agents (e.g., clotrimazole), antiprotozoals (e.g., metronidazole), and antiulcer drugs (e.g., omeprazole).

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of imidazole’s effects varies depending on the specific compound. it often interacts with molecular targets, such as enzymes or receptors, modulating biological processes. Further research is needed to fully elucidate its mechanisms .

Comparison with Similar Compounds

Imidazole’s uniqueness lies in its broad applicability across different fields. Similar compounds include benzimidazole, pyrazole, and triazole, but imidazole’s distinct properties set it apart .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H14N4/c1-11-5-3-10-8(11)12-4-2-7(9)6-12/h3,5,7H,2,4,6,9H2,1H3

InChI Key

XWLOZVSEQFNLKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N2CCC(C2)N

Origin of Product

United States

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